molecular formula C13H23NO5 B13503135 4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate

4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate

Cat. No.: B13503135
M. Wt: 273.33 g/mol
InChI Key: JTTARKNSICFFCW-UHFFFAOYSA-N
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Description

4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol. This compound is of interest due to its usefulness in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate typically involves the reaction of tert-butylamine with a suitable precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process is optimized for efficiency and cost-effectiveness, often involving purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic uses, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate include:

  • 4-Tert-butyl 2-methyl morpholine-2,4-dicarboxylate .
  • 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate .

Uniqueness

What sets this compound apart is its unique structural features, such as the presence of tert-butyl and dimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

4-O-tert-butyl 3-O-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(10(15)17-6)7-18-8-13(14,4)5/h9H,7-8H2,1-6H3

InChI Key

JTTARKNSICFFCW-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC(N1C(=O)OC(C)(C)C)C(=O)OC)C

Origin of Product

United States

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